N-(4-bromo-2-fluorophenyl)-2,2,2-trifluoroacetamide
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Overview
Description
N-(4-bromo-2-fluorophenyl)-2,2,2-trifluoroacetamide is an organic compound with the molecular formula C8H4BrF2NO. This compound is characterized by the presence of a bromo and fluoro substituent on the phenyl ring, along with a trifluoroacetamide group. It is used in various chemical and pharmaceutical applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-fluorophenyl)-2,2,2-trifluoroacetamide typically involves the reaction of 4-bromo-2-fluoroaniline with trifluoroacetic anhydride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen fluoride generated during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2-fluorophenyl)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The bromo group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic aromatic substitution:
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Electrophilic aromatic substitution: Reagents such as bromine, chlorine, or nitronium ions in the presence of catalysts like iron(III) chloride or aluminum chloride.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed
Nucleophilic substitution: Formation of substituted phenyl derivatives.
Electrophilic aromatic substitution: Introduction of additional substituents on the phenyl ring.
Reduction: Formation of amine or alcohol derivatives.
Scientific Research Applications
N-(4-bromo-2-fluorophenyl)-2,2,2-trifluoroacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-fluorophenyl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The trifluoroacetamide group can form hydrogen bonds with biological macromolecules, while the bromo and fluoro substituents can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-fluorophenyl)-2,2,2-trifluoroacetamide
- N-(4-bromophenyl)-2,2,2-trifluoroacetamide
- N-(4-chloro-2-fluorophenyl)-2,2,2-trifluoroacetamide
Uniqueness
N-(4-bromo-2-fluorophenyl)-2,2,2-trifluoroacetamide is unique due to the combination of bromo and fluoro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The presence of both electron-withdrawing groups can enhance the compound’s stability and resistance to metabolic degradation, making it a valuable candidate for pharmaceutical development.
Properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2,2,2-trifluoroacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF4NO/c9-4-1-2-6(5(10)3-4)14-7(15)8(11,12)13/h1-3H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBIFGFDJBNMBJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)NC(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF4NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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